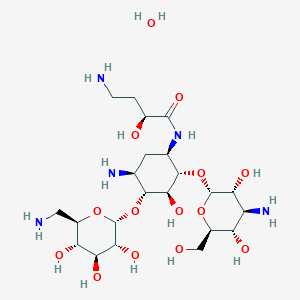

Amikacin hydrate

Description

Properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOZYYWEZJFSS-XTHCGPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257517-67-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Amikacin hydrate chemical structure and properties

Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens, particularly multi-drug resistant Gram-negative bacteria.[1][2][3] Derived from kanamycin A, its unique chemical structure confers resistance to many aminoglycoside-modifying enzymes, making it a critical therapeutic agent in clinical settings.[4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Amikacin is structurally characterized by the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[5] This modification sterically hinders the enzymatic inactivation that confers resistance to other aminoglycosides.[4]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C22H45N5O14[6] |

| Molecular Weight | 585.60 g/mol (anhydrous basis) |

| IUPAC Name | (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide hydrate[6] |

| CAS Number | 1257517-67-1 (hydrate)[6] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | ~203°C[4] |

| Solubility | Freely soluble in water (50 mg/mL)[2][3][4][5] |

| pKa | 8.1 (Uncertain)[4] |

| Storage Temperature | 2-8°C[2][3][4] |

Mechanism of Action

The primary mechanism of action of amikacin, like other aminoglycosides, involves the inhibition of bacterial protein synthesis.[1][7] The drug irreversibly binds to the 30S ribosomal subunit of bacteria.[7][8][9] This binding interferes with the initiation complex, causes misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[9] This results in the production of non-functional or toxic proteins and premature termination of protein synthesis, ultimately leading to a bactericidal effect.[7][9]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

A standard method to determine the efficacy of amikacin against bacterial isolates is the disk diffusion method.

Methodology:

-

A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.

-

A 30 µg amikacin-impregnated paper disc is placed on the agar surface.

-

The plate is incubated under appropriate conditions (typically 35-37°C for 18-24 hours).

-

The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.

-

The zone diameter is interpreted according to established clinical laboratory standards to classify the isolate as susceptible, intermediate, or resistant.[2][3] For instance, a zone of inhibition less than 14 mm in diameter is generally considered resistant, while 15-16 mm is intermediate.[2][3]

Animal Model for Pharmacokinetics and Nephrotoxicity

Animal models are crucial for studying the pharmacokinetics (PK) and toxicity of amikacin. The following protocol describes a study in rats.[10]

Single-Dose Pharmacokinetics:

-

Sprague-Dawley rats are administered a single subcutaneous dose of amikacin (e.g., 100 mg/kg or 500 mg/kg).[10]

-

Serial blood samples are collected from each rat at specified time points (e.g., 0.5, 1, 2, 4, and 6 hours post-dose).[10]

-

Serum is separated by centrifugation.[10]

-

At the end of the study, kidneys are harvested, weighed, and homogenized.[10]

-

Amikacin concentrations in serum and kidney homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Nephrotoxicity Study:

-

Rats are given a daily subcutaneous dose of amikacin (e.g., 100 mg/kg or 500 mg/kg) for a specified duration (e.g., up to 10 days).[10]

-

Blood samples are collected at baseline and daily before each dose.[10]

-

Serum creatinine levels are measured using a clinical chemistry analyzer to monitor kidney function.[10]

-

Nephrotoxicity is defined by a significant increase in serum creatinine from baseline (e.g., a doubling of the baseline level).[10][11]

-

Kidney tissues can be harvested at the end of the study for histological analysis and quantification of drug accumulation.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. zellbio.eu [zellbio.eu]

- 4. AMIKACIN | 37517-28-5 [chemicalbook.com]

- 5. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Semi-Synthetic Synthesis of Amikacin from Kanamycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a potent semi-synthetic aminoglycoside antibiotic, is a crucial therapeutic agent against a broad spectrum of bacterial infections, including those caused by resistant Gram-negative bacteria.[1][2][3] Its synthesis from the natural product Kanamycin A is a pivotal process in pharmaceutical manufacturing. This technical guide provides an in-depth overview of the core chemical transformations involved in this semi-synthetic process. The synthesis hinges on the regioselective acylation of the N-1 amino group of the 2-deoxystreptamine moiety of Kanamycin A with the L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[1][3] This is achieved through a multi-step strategy involving the judicious use of protecting groups to shield the other reactive amino and hydroxyl functionalities. This document details the experimental protocols for these key steps, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

The Synthetic Challenge: Regioselective Acylation

Kanamycin A possesses multiple amino and hydroxyl groups with comparable reactivities. The primary challenge in the synthesis of Amikacin is to selectively acylate the N-1 amino group while leaving the other nucleophilic sites untouched. Direct acylation of Kanamycin A would result in a mixture of products that are difficult to separate. Therefore, a robust protecting group strategy is essential to achieve the desired regioselectivity. The 6'-amino group is known to be the most reactive, necessitating its protection prior to the key acylation step.[4]

The Multi-Step Synthesis Pathway

The semi-synthetic conversion of Kanamycin A to Amikacin can be broadly categorized into three key stages:

-

Protection of Amino Groups: The amino groups at the 3 and 6' positions of Kanamycin A are selectively protected. This is often achieved using reagents like benzyloxycarbonyl (Cbz) chloride or di-tert-butyl dicarbonate (Boc)2O.[4][5] In some patented processes, the formation of a metal complex, for instance with zinc acetate, is employed to enhance the regioselectivity of the subsequent acylation step.[4][6]

-

Acylation with L-HABA: The protected Kanamycin A derivative is then acylated at the N-1 position with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). The amino group of the L-HABA moiety is itself protected, commonly with a benzyloxycarbonyl group. The carboxylic acid of L-HABA is activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate the acylation reaction.[4][7]

-

Deprotection: In the final step, all protecting groups are removed to yield Amikacin. This is typically accomplished through catalytic hydrogenation to remove Cbz groups or acid treatment for Boc groups.[4] The crude product is then purified using techniques such as ion-exchange chromatography.[4][8]

Visualized Workflow

The following diagram illustrates the logical flow of the semi-synthetic process from Kanamycin A to Amikacin.

Caption: Synthetic workflow from Kanamycin A to Amikacin.

Detailed Experimental Protocols

The following protocols are synthesized from various patented and published procedures and represent a general methodology. Specific conditions may vary.

1. Preparation of 3,6'-di-N-benzyloxycarbonyl-Kanamycin A

-

Materials: Kanamycin A, Zinc Acetate, Methanol, Water, N-benzyloxycarbonyl chloride (Cbz-Cl).

-

Procedure:

-

Suspend Kanamycin A in a mixture of methanol and water.

-

Add a solution of zinc acetate in water. This forms a complex that enhances the regioselectivity of the protection step.[4]

-

Cool the mixture and add N-benzyloxycarbonyl chloride dropwise while maintaining a slightly alkaline pH.

-

Stir the reaction mixture at room temperature for several hours.

-

The product, 3,6'-di-N-benzyloxycarbonyl-Kanamycin A, can be isolated by filtration or extraction.

-

2. Acylation with N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester

-

Materials: 3,6'-di-N-benzyloxycarbonyl-Kanamycin A, N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester, Dichloromethane, Water.

-

Procedure:

-

Dissolve the protected Kanamycin A derivative in a biphasic solvent system, such as water and dichloromethane.[7][8]

-

Control the pH of the aqueous phase to a value between 4.5 and 6.5.[7]

-

Add a solution of N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester in dichloromethane to the vigorously stirred mixture.[7][8]

-

After the reaction is complete, the organic solvent is removed under reduced pressure.

-

3. Deprotection to Yield Amikacin

-

Materials: Acylated intermediate, Palladium on carbon (Pd/C) catalyst, Formic acid or Hydrogen gas, Water, Sulfuric Acid, Methanol.

-

Procedure:

-

The crude acylated intermediate is subjected to catalytic hydrogenation to remove the benzyloxycarbonyl protecting groups. This is typically done using a Palladium on carbon catalyst in the presence of a hydrogen source like formic acid or hydrogen gas.[4]

-

The reaction mixture is filtered to remove the catalyst.

-

The resulting aqueous solution containing crude Amikacin is purified by ion-exchange chromatography.[4][8]

-

The fractions containing Amikacin are collected, concentrated, and the pH is adjusted with sulfuric acid to precipitate Amikacin sulfate.[7][8]

-

The final product is isolated by precipitation with methanol, followed by filtration and drying.[7][8]

-

Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the synthesis of Amikacin. It is important to note that yields can vary significantly based on the specific reaction conditions and purification methods employed.

| Step | Reactants | Key Reagents | Solvent System | Reported Yield | Reference |

| Protection & Acylation | 3,6'-di-N-benzyloxycarbonyl-kanamycin A, N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide | Zinc Acetate | Methanol/Water | 73% relative purity of Amikacin in the final mixture | [4] |

| Acylation | 3,6'-diprotected Kanamycin A, N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide | - | Water/Dichloromethane | 65% (stoichiometrical) | [7][8] |

| Overall Yield | Kanamycin A | - | - | 80% (stoichiometrical with recovery of starting material) | [4] |

Conclusion

The semi-synthetic production of Amikacin from Kanamycin A is a well-established process that relies on fundamental principles of organic chemistry, particularly the use of protecting groups to achieve regioselective transformations. The methods described in this guide, primarily derived from patent literature, outline a viable pathway for this synthesis. While the core chemical steps are consistent, ongoing research and process optimization continue to improve yields and purity, making this life-saving antibiotic more accessible. The use of metal-catalyzed reactions and optimized solvent systems are key areas of innovation in this field.

References

- 1. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amikacin Sulfate | ibresco [ibresco.com]

- 3. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 5. connectsci.au [connectsci.au]

- 6. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 7. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Amikacin Hydrate's Precision Assault on the Bacterial 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular mechanism by which amikacin hydrate, a potent semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by targeting the 30S ribosomal subunit of prokaryotes. By meticulously detailing the binding interactions, subsequent disruption of protein synthesis, and the experimental methodologies used to unravel these processes, this document serves as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug discovery.

Core Mechanism of Action: Interference with Protein Synthesis

Amikacin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] This is achieved through its high-affinity binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[3][4] This interaction disrupts the fidelity of mRNA translation, leading to two principal downstream effects: the production of non-functional or toxic proteins due to mRNA misreading and the direct inhibition of translocation.[5][6] The culmination of these effects is a cascade of cellular damage, including membrane disruption, which ultimately leads to bacterial cell death.[7][8]

Binding to the A-Site of the 30S Ribosomal Subunit

Amikacin, like other 2-deoxystreptamine (2-DOS) aminoglycosides, specifically targets the decoding A-site on the 16S rRNA, a crucial region for the selection of cognate aminoacyl-tRNAs.[7][9][10] The binding pocket is located within helix 44 (h44) of the 16S rRNA.[9][11]

Structural studies, including X-ray crystallography, have revealed that amikacin binding induces a significant conformational change in the A-site.[12][13] Specifically, it promotes the flipping out of two universally conserved adenine residues, A1492 and A1493, from within h44.[10][11] This conformational state mimics the state induced by a correct codon-anticodon pairing, thereby locking the decoding center in a conformation that is prone to errors.[7][9]

The L-amino-α-hydroxybutyryl (L-HABA) side chain attached to the N1 position of the 2-deoxystreptamine ring of amikacin, a feature that distinguishes it from its parent compound kanamycin A, plays a crucial role in its enhanced activity and resistance to modifying enzymes.[7][12] This side chain forms additional hydrogen bonds with the rRNA, specifically with nucleotides C1496 and G1497, which contributes to a higher binding affinity.[12][13]

Induction of mRNA Misreading and Protein Misfolding

By stabilizing the "flipped-out" conformation of A1492 and A1493, amikacin reduces the ribosome's proofreading capability.[7] This leads to the acceptance of near-cognate aminoacyl-tRNAs, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][6] The synthesis of aberrant proteins with altered structures and functions disrupts cellular homeostasis.[5] Accumulation of these misfolded proteins, particularly in the cell membrane, is thought to contribute to increased membrane permeability, facilitating further uptake of the antibiotic in a self-promoting manner.[7]

Inhibition of Translocation

In addition to causing misreading, amikacin also physically obstructs the translocation step of elongation.[6][10] Translocation is the process by which the ribosome moves along the mRNA in a 5' to 3' direction, a movement essential for reading the next codon. By binding to the A-site, amikacin interferes with the necessary conformational changes of the ribosome required for this movement, thereby stalling protein synthesis.[11]

Quantitative Data on Amikacin's Activity

The following tables summarize key quantitative data related to the inhibitory activity of amikacin.

| Parameter | Value | Organism/System | Reference |

| Inhibition of Protein Synthesis | |||

| IC50 (In Vitro Translation) | 125 nM (for Arbekacin, similar to Amikacin) | E. coli reconstituted system | [11] |

| IC50 (Phenylalanine incorporation) | 0.8 ± 0.1 µM | M. smegmatis ribosomes | [14] |

| Minimal Inhibitory Concentration (MIC) | |||

| MIC for 189/219 clinical isolates | ≤ 8.0 µg/ml | Various bacteria | [15] |

Experimental Protocols

The elucidation of amikacin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed below are summaries of the core methodologies.

X-ray Crystallography of Amikacin-Ribosome Complexes

Objective: To determine the three-dimensional structure of amikacin bound to the 30S ribosomal subunit's A-site at atomic resolution.

Methodology:

-

Crystallization: Crystals of the 30S ribosomal subunit from a suitable organism (e.g., Thermus thermophilus) are grown.[16]

-

Soaking: The grown crystals are soaked in a solution containing amikacin, a short synthetic mRNA oligonucleotide, and an anticodon stem-loop of a tRNA to form the decoding complex.[16]

-

Data Collection: The soaked crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are recorded. Data can be collected at cryogenic temperatures to minimize radiation damage.

-

Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map. A molecular model of the ribosome-amikacin complex is then built into this map and refined to yield the final structure.[12][17]

Cryo-Electron Microscopy (Cryo-EM)

Objective: To visualize the structure of the entire 70S ribosome in complex with amikacin in a near-native state.

Methodology:

-

Sample Preparation: A solution containing purified 70S ribosomes from the target bacterium (e.g., Acinetobacter baumannii) and amikacin is applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.[18]

-

Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.[18]

-

Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the ribosome-amikacin complex.[18]

In Vitro Translation Assays

Objective: To quantify the inhibitory effect of amikacin on protein synthesis.

Methodology:

-

System Preparation: A cell-free translation system is reconstituted from purified E. coli components, including ribosomes, translation factors, tRNAs, and aminoacyl-tRNA synthetases.[11]

-

Assay Reaction: An mRNA template encoding a reporter protein (e.g., Green Fluorescent Protein) is added to the system in the presence of varying concentrations of amikacin.[11]

-

Quantification: The amount of synthesized protein is measured over time, typically by detecting the fluorescence of the reporter protein or by quantifying the incorporation of radiolabeled amino acids.[14][19] The half-maximal inhibitory concentration (IC50) is then calculated.[11]

Misreading Assays

Objective: To measure the frequency of amikacin-induced mRNA misreading.

Methodology:

-

Assay Setup: An in vitro translation assay is performed using a synthetic mRNA template with a defined repeating codon (e.g., poly(U)).[14]

-

Amino Acid Incorporation: The reaction is carried out in the presence of the cognate radiolabeled amino acid (e.g., [14C]-phenylalanine for poly(U)) and a near-cognate radiolabeled amino acid (e.g., [3H]-leucine).[14]

-

Analysis: The amount of incorporation of both the correct and incorrect amino acids is quantified by scintillation counting. The ratio of near-cognate to cognate amino acid incorporation provides a measure of the misreading frequency.[14]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

Caption: Molecular mechanism of amikacin action on the 30S ribosomal subunit.

Caption: Workflow for X-ray crystallography of the amikacin-ribosome complex.

Caption: Logical flow of an in vitro translation assay to determine amikacin's IC50.

References

- 1. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 2. Antibiotics inhibiting protein synthesis 2 aminoglycosides 03 05-2018 | PPT [slideshare.net]

- 3. The Supramolecular Self‐Assembly of Aminoglycoside Antibiotics and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. Genetic analysis of interactions with eukaryotic rRNA identify the mitoribosome as target in aminoglycoside ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro activity, synergism, and testing parameters of amikacin, with comparisons to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cryo-electron Microscopy Structure of the Acinetobacter baumannii 70S Ribosome and Implications for New Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Genesis of a Stalwart Antibiotic: An In-depth Technical Guide to the Discovery and Development of Amikacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against bacterial resistance, the aminoglycoside antibiotic Amikacin remains a crucial therapeutic agent. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific principles underlying Amikacin. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its synthesis, mechanism of action, and the evolution of resistance, supported by quantitative data, experimental methodologies, and visual pathway representations.

Discovery and Historical Context: A Response to Emerging Resistance

The development of Amikacin was a direct response to the growing challenge of bacterial resistance to existing aminoglycosides like kanamycin and gentamicin in the mid-20th century. The primary mechanism of this resistance was the enzymatic modification of the antibiotic by bacterial enzymes, rendering it ineffective.

A Semisynthetic Solution:

Researchers at the Bristol-Banyu Research Institute in Japan embarked on a program to develop a semisynthetic aminoglycoside that could withstand these enzymatic attacks. Their work culminated in the synthesis of Amikacin, a derivative of kanamycin A. The key innovation was the acylation of the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring of kanamycin A with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[1] This modification sterically hindered the access of many aminoglycoside-modifying enzymes, restoring activity against many resistant strains.[1] Amikacin was patented in 1971 and introduced for commercial use in 1976.[2]

The Synthesis of Amikacin: A Detailed Protocol

The synthesis of Amikacin from kanamycin A is a multi-step process involving the protection of reactive groups, selective acylation, and subsequent deprotection.

Experimental Protocol: Synthesis of Amikacin from Kanamycin A

Objective: To synthesize Amikacin by selectively acylating the N-1 amino group of kanamycin A with the L-HABA side chain.

Materials:

-

Kanamycin A

-

Protecting group reagents (e.g., benzyloxycarbonyl chloride)

-

L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) with a protected amino group

-

Activating agent for the L-HABA carboxyl group (e.g., dicyclohexylcarbodiimide - DCC)

-

Solvents (e.g., pyridine, water, organic solvents)

-

Reagents for deprotection (e.g., palladium on carbon for hydrogenolysis)

-

Chromatography resins for purification

Methodology:

-

Protection of Kanamycin A:

-

The amino groups at the 6' and 3" positions of kanamycin A are highly reactive. To ensure selective acylation at the desired N-1 position, these groups are first protected. This is often achieved by reacting kanamycin A with a suitable protecting group, such as benzyloxycarbonyl (Cbz) chloride, in a basic solvent like pyridine.

-

-

Activation of the L-HABA side chain:

-

The carboxyl group of the N-protected L-HABA is activated to facilitate the acylation reaction. This can be done using a carbodiimide, such as DCC, to form a reactive intermediate.

-

-

Acylation Reaction:

-

The N-protected kanamycin A is reacted with the activated L-HABA derivative. The reaction is carried out in a suitable solvent system and under controlled temperature and pH to promote the selective formation of the amide bond at the N-1 position.

-

-

Deprotection:

-

Following the acylation, the protecting groups on the kanamycin A moiety and the L-HABA side chain are removed. For Cbz groups, this is typically achieved through catalytic hydrogenolysis using palladium on carbon as a catalyst.

-

-

Purification:

-

The final product, Amikacin, is purified from the reaction mixture, which may contain unreacted starting materials and byproducts. This is commonly done using ion-exchange chromatography.

-

Below is a DOT script representation of the Amikacin synthesis workflow.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Amikacin, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Experimental Protocol: Elucidating the Mechanism of Action

Objective: To determine the specific binding site and inhibitory effect of Amikacin on bacterial protein synthesis.

Materials:

-

Purified bacterial 70S ribosomes and 30S ribosomal subunits

-

Radioactively labeled Amikacin (e.g., [³H]-Amikacin)

-

Components for in vitro protein synthesis assays (mRNA template, tRNAs, amino acids, enzymes, and energy source)

-

Techniques for structural analysis (e.g., X-ray crystallography, cryo-electron microscopy)

-

Filter binding assay apparatus

Methodology:

-

Ribosome Binding Assay:

-

Incubate purified 30S ribosomal subunits with varying concentrations of radioactively labeled Amikacin.

-

Separate the ribosome-bound Amikacin from the unbound drug using a filter binding assay.

-

Measure the radioactivity retained on the filter to determine the binding affinity (Kd) of Amikacin to the 30S subunit.

-

-

In Vitro Protein Synthesis Inhibition Assay:

-

Set up an in vitro translation system using bacterial cell extracts or purified components.

-

Add a specific mRNA template and radioactively labeled amino acids to monitor protein synthesis.

-

Introduce varying concentrations of Amikacin to the system and measure the incorporation of radiolabeled amino acids into newly synthesized proteins. This will determine the concentration of Amikacin required to inhibit protein synthesis by 50% (IC50).

-

-

Structural Studies:

-

Crystallize the 30S ribosomal subunit in complex with Amikacin and an mRNA analog.

-

Use X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the complex. This will reveal the precise binding site of Amikacin on the 16S rRNA and its interactions with the ribosomal components.

-

Amikacin binds irreversibly to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[2] This binding has two major consequences:

-

Codon Misreading: It induces a conformational change in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[3][4]

-

Inhibition of Translocation: Amikacin also interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein synthesis.[2]

The following DOT script illustrates the mechanism of action of Amikacin.

The Challenge of Resistance: Enzymatic Inactivation

The primary mechanism of resistance to Amikacin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). The most clinically significant of these is the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib).

Experimental Protocol: Characterizing Amikacin Resistance

Objective: To identify and characterize the enzymatic mechanism of Amikacin resistance.

Materials:

-

Amikacin-resistant bacterial strains

-

Amikacin

-

Acetyl-CoA

-

Cell-free extracts from resistant and susceptible bacteria

-

Purified AAC(6')-Ib enzyme

-

Techniques for analyzing antibiotic modification (e.g., high-performance liquid chromatography - HPLC, mass spectrometry)

Methodology:

-

Enzyme Activity Assay:

-

Incubate Amikacin with cell-free extracts from both resistant and susceptible bacterial strains in the presence of acetyl-CoA.

-

Analyze the reaction mixture using HPLC or mass spectrometry to detect any modification of the Amikacin molecule. The appearance of a new peak corresponding to acetylated Amikacin in the presence of extracts from the resistant strain would indicate enzymatic modification.

-

-

Purification and Characterization of the Modifying Enzyme:

-

Purify the enzyme responsible for Amikacin modification from the resistant bacterial strain using standard protein purification techniques (e.g., chromatography).

-

Determine the kinetic parameters (Km and Vmax) of the purified enzyme with Amikacin and acetyl-CoA as substrates.

-

-

Genetic Analysis:

-

Identify and sequence the gene encoding the modifying enzyme in the resistant strain. This will allow for the classification of the enzyme (e.g., as AAC(6')-Ib) and the study of its dissemination among bacterial populations.

-

AAC(6')-Ib catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of Amikacin. This modification prevents the antibiotic from binding effectively to its ribosomal target, thus rendering it inactive.

The DOT script below visualizes the enzymatic inactivation of Amikacin.

Quantitative Data Summary

This section provides a summary of key quantitative data related to Amikacin's efficacy, pharmacokinetics, and clinical performance.

Table 1: Minimum Inhibitory Concentration (MIC) of Amikacin Against Various Pathogens

| Bacterial Species | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 1 - 8 |

| Escherichia coli | 0.5 - 4 |

| Klebsiella pneumoniae | 0.5 - 4 |

| Acinetobacter baumannii | 1 - 16 |

| Mycobacterium avium complex | 8 - 64 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Key Pharmacokinetic Parameters of Amikacin in Adults with Normal Renal Function

| Parameter | Value |

| Half-life (t½) | 2 - 3 hours |

| Volume of Distribution (Vd) | 0.2 - 0.3 L/kg |

| Protein Binding | <10% |

| Elimination | >90% renal (unchanged) |

Table 3: Efficacy of Amikacin in Early Clinical Trials for Various Infections

| Infection Type | Cure Rate (%) |

| Genitourinary Tract Infections | 90 |

| Septicemia | 85 |

| Skin and Soft Tissue Infections | 70 |

| Lower Respiratory Tract Infections | 69 |

Data from a review of early worldwide clinical trials.[5]

Clinical Development and Modern Applications

The clinical development of Amikacin involved extensive trials to establish its safety and efficacy. A typical Phase 3 clinical trial for an antibiotic like Amikacin is a large-scale, randomized, and often double-blind study.

Generic Workflow of a Phase 3 Clinical Trial for an Antibiotic

The following DOT script outlines the typical workflow of a Phase 3 clinical trial for a new antibiotic.

Today, Amikacin remains a vital tool for treating serious infections caused by multidrug-resistant Gram-negative bacteria.[6] It is also a cornerstone of therapy for certain mycobacterial infections, including those caused by Mycobacterium avium complex.[6] The development of a liposomal inhalation suspension of Amikacin has provided a targeted delivery system for treating chronic pulmonary infections, minimizing systemic toxicity.

Conclusion

The story of Amikacin's discovery and development is a testament to the power of rational drug design in overcoming bacterial resistance. By understanding the mechanisms of resistance, scientists were able to create a molecule that could evade these defenses, providing a much-needed therapeutic option. As we face the continuous challenge of evolving antibiotic resistance, the lessons learned from the development of Amikacin remain highly relevant. This in-depth guide has provided a technical overview of this important antibiotic, from its chemical synthesis to its clinical application, to aid researchers and drug development professionals in their ongoing efforts to combat infectious diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of amikacin (2019) | Yang Jiannan | 2 Citations [scispace.com]

- 4. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Amikacin Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of amikacin hydrate, a semisynthetic aminoglycoside antibiotic. The document details its molecular weight and chemical formula, outlines experimental protocols for its characterization, and visualizes its mechanism of action and the experimental workflow for its analysis.

Core Molecular Data

Amikacin can exist in both anhydrous and hydrated forms. The presence of water molecules in the crystalline structure of the hydrate affects its molecular weight.

| Property | Anhydrous Amikacin | This compound |

| Chemical Formula | C22H43N5O13[1] | C22H43N5O13 · xH2O[2][3][4] |

| Molecular Weight | 585.60 g/mol [1][4] | 585.60 + (18.02 * x) g/mol [2][3] |

| Specific Hydrated Form | Not Applicable | C22H45N5O14 (Monohydrate)[5] |

| Specific Hydrated MW | Not Applicable | 603.62 g/mol [5] |

Experimental Protocols: Determination of Hydration State

The number of water molecules (x) in this compound can be determined experimentally through gravimetric analysis. This procedure involves heating the hydrated compound to drive off the water of crystallization and then determining the mass of the remaining anhydrous salt.

Objective: To determine the empirical formula of this compound.

Materials:

-

This compound sample

-

Porcelain crucible and lid

-

Bunsen burner or muffle furnace

-

Tripod and pipeclay triangle

-

Analytical balance

-

Desiccator

-

Spatula

Methodology:

-

Crucible Preparation: A clean porcelain crucible and its lid are heated to a constant mass. This is achieved by heating for 10-15 minutes, cooling in a desiccator to room temperature, and weighing. The process is repeated until two consecutive weighings are within a negligible margin of error.

-

Sample Preparation: A precisely weighed sample of this compound (approximately 1-2 grams) is placed into the pre-weighed crucible.

-

Heating: The crucible containing the sample is heated gently at first, then more strongly, to drive off the water of hydration. The heating is continued until the sample appears to be a dry, free-flowing powder.

-

Cooling and Weighing: The crucible, lid, and anhydrous amikacin are cooled to room temperature in a desiccator to prevent the reabsorption of moisture from the atmosphere. The mass is then accurately recorded.

-

Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved for the crucible, lid, and anhydrous sample.

-

Calculations:

-

Mass of this compound = (Mass of crucible + lid + hydrate) - (Mass of crucible + lid)

-

Mass of anhydrous amikacin = (Mass of crucible + lid + anhydrous salt) - (Mass of crucible + lid)

-

Mass of water lost = Mass of this compound - Mass of anhydrous amikacin

-

Moles of anhydrous amikacin = Mass of anhydrous amikacin / Molecular weight of anhydrous amikacin (585.60 g/mol )

-

Moles of water = Mass of water lost / Molecular weight of water (18.02 g/mol )

-

Mole ratio of water to anhydrous amikacin = Moles of water / Moles of anhydrous amikacin. This ratio provides the value of 'x' in the formula C22H43N5O13 · xH2O.

-

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Amikacin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The following diagram illustrates the signaling pathway of amikacin's action.

Caption: Mechanism of action of amikacin in a bacterial cell.

Experimental Workflow: Characterization of this compound

The following diagram outlines the logical workflow for the experimental determination of the molecular characteristics of this compound.

Caption: Experimental workflow for this compound characterization.

References

Spectroscopic Analysis of Amikacin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Amikacin hydrate, an aminoglycoside antibiotic. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound lacks a significant chromophore, necessitating derivatization for quantitative analysis by UV-Vis spectrophotometry. A common method involves reaction with ninhydrin, which reacts with the primary and secondary amine groups of amikacin to produce a colored product.

Experimental Protocol: UV-Vis Spectroscopy with Ninhydrin Derivatization

Objective: To quantify this compound by reacting it with ninhydrin and measuring the absorbance of the resulting colored complex.

Materials:

-

This compound standard

-

Ninhydrin reagent solution (0.2% w/v in a mixture of distilled water and acetone, e.g., 94:6 v/v)

-

Phosphate buffer (pH 8.0)

-

Distilled water

-

Volumetric flasks

-

Pipettes

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10-50 µg/mL) by diluting with phosphate buffer (pH 8.0).

-

-

Derivatization:

-

To 1.0 mL of each working standard solution in a test tube, add 0.2 mL of the ninhydrin reagent.

-

Heat the mixture in a boiling water bath for approximately 10-15 minutes to allow for the development of a purple color.

-

Cool the solutions to room temperature.

-

Transfer the contents to a 10 mL volumetric flask and dilute to the mark with phosphate buffer.

-

-

Spectrophotometric Measurement:

-

Prepare a reagent blank using the same procedure but replacing the Amikacin solution with distilled water.

-

Record the UV-Vis spectra of the derivatized standard solutions and the sample solution from 400 nm to 800 nm, using the reagent blank to zero the instrument.

-

Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically observed around 567 nm to 650 nm. A secondary peak may also be observed around 400 nm.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

-

Determine the concentration of Amikacin in the unknown sample by interpolating its absorbance value on the calibration curve.

-

Quantitative Data: UV-Vis Spectroscopy

| Parameter | Value |

| Derivatizing Agent | Ninhydrin |

| Wavelength of Maximum Absorbance (λmax) | ~567 nm - 650 nm (primary), ~400 nm (secondary) |

| Linearity Range | Typically 10 - 50 µg/mL |

Mass Spectrometry (MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Amikacin in various matrices, particularly in biological fluids for therapeutic drug monitoring.

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and quantify this compound using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

This compound standard

-

Internal Standard (IS), e.g., Isepamicin or Tobramycin

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Purified water

-

Appropriate HPLC column (e.g., HILIC)

Procedure:

-

Sample Preparation (for plasma samples):

-

To 100 µL of plasma sample, add 10 µL of the internal standard solution.

-

Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

-

-

Liquid Chromatography:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of Amikacin from matrix components.

-

Flow Rate: Typically 0.2 - 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Monitor the transition of the protonated molecule [M+H]+ to specific product ions.

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and ion source temperature for maximum signal intensity.

-

Quantitative Data: Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]+) | m/z 586.3[1] |

| Product Ions (for MRM) | m/z 425.3, m/z 163.0[1] |

| Collision Energy (for m/z 586.3 → 425.3) | ~25 eV[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification and characterization of this compound by analyzing its vibrational modes. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound for identification and quality control.

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of this compound powder onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure clamp to ensure a good interface between the sample and the crystal.

-

Record the sample spectrum. A typical spectral range is 4000-400 cm-1.

-

Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be used for identification by comparing it to a reference spectrum or by analyzing the characteristic absorption bands.

-

Quantitative Data: FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3500 | O-H and N-H stretching vibrations |

| ~2850 - 2950 | C-H stretching vibrations |

| ~1638 | N-H bending vibration of primary amines[2] |

| ~1586 - 1488 | Aminoglycoside moiety vibrations[2] |

| ~1250 - 900 | C-O stretching of carbohydrates and sulfate group vibrations[2] |

| ~1040 - 1020 | Spectral region useful for quantitative analysis[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. Both ¹H and ¹³C NMR are used for structural elucidation and purity assessment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

The solvent signal may need to be suppressed.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS, though not typically used with D₂O).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the Amikacin structure.

-

Quantitative Data: NMR Spectroscopy

Detailed chemical shift assignments for Amikacin can be complex due to the presence of multiple similar sugar moieties. The following are general ranges where signals for key functional groups are expected. For complete and unambiguous assignments, 2D NMR techniques such as COSY and HSQC are often employed.[4]

¹H NMR (in D₂O):

-

Anomeric Protons (H-1', H-1''): ~5.0 - 5.5 ppm

-

Sugar Ring Protons: ~3.2 - 4.5 ppm

-

CH₂ and CH Groups: ~1.5 - 3.5 ppm

¹³C NMR (in D₂O):

-

Anomeric Carbons (C-1', C-1''): ~95 - 105 ppm

-

Sugar Ring Carbons (C-O, C-N): ~50 - 85 ppm

-

Aliphatic Carbons (CH₂, CH): ~25 - 50 ppm

Mandatory Visualizations

Amikacin Mechanism of Action

Caption: Mechanism of action of Amikacin.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

- 1. Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2D NMR studies of aminoglycoside antibiotics. Use of relayed coherence transfer for 1H resonance assignment and in situ structure elucidation of amikacin derivatives in reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Amikacin Hydrate: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Amikacin hydrate, a semisynthetic aminoglycoside antibiotic, remains a critical tool in the global fight against serious bacterial infections. Derived from kanamycin A, its unique structural modifications confer a broader spectrum of activity and increased resistance to enzymatic inactivation compared to other aminoglycosides. This guide provides a comprehensive overview of amikacin's antibacterial spectrum, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Mechanism of Action

Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1][2][3] This binding event interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and disrupts the polysome, resulting in the production of nonfunctional or toxic proteins.[1][2] This ultimately leads to bacterial cell death. The L-HABA (L-(-)-γ-amino-α-hydroxybutyric acid) group attached to the N1 position of the 2-deoxystreptamine ring of amikacin provides steric hindrance, protecting it from many aminoglycoside-modifying enzymes that can inactivate other members of this antibiotic class.

Antibacterial Spectrum of Activity

Amikacin demonstrates broad-spectrum activity, particularly against a wide range of aerobic Gram-negative bacilli. It is often reserved for the treatment of serious nosocomial infections, including those caused by multidrug-resistant pathogens.[1] Its activity against Gram-positive organisms is more limited.

Gram-Negative Bacteria

Amikacin is highly active against most Enterobacterales, including Escherichia coli and Klebsiella pneumoniae. It also demonstrates excellent activity against other significant Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][4][5] Surveillance studies consistently show high rates of susceptibility to amikacin among these organisms.

Table 1: In Vitro Activity of Amikacin Against Key Gram-Negative Bacilli

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 151 | 2 | >256 | [6] |

| Klebsiella pneumoniae | 186 | 2 | >256 | [6] |

| Pseudomonas aeruginosa | 112 | 8 | >256 | [6] |

| Acinetobacter baumannii | 118 | 32 | >256 | [4] |

| Enterobacterales | 1662 | 0.25 | 16 | [7] |

| Pseudomonas aeruginosa | 376 | 0.5 | 4 | [7] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Positive Bacteria

The activity of amikacin against Gram-positive bacteria is generally less potent than that of other classes of antibiotics. However, it can be effective against some Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), often in combination with other agents.[1] Amikacin does not exhibit synergistic activity against Enterococcus faecium when combined with beta-lactams.[1]

Table 2: In Vitro Activity of Amikacin Against Select Gram-Positive Cocci

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 2 | 0.25 - 0.5 | [8] |

| Staphylococcus epidermidis | 3 | 0.25 - 0.5 | [8] |

Experimental Protocols for Susceptibility Testing

The determination of amikacin's in vitro activity is crucial for guiding clinical therapy and for new drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Detailed Methodology:

-

Preparation of Amikacin Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent, typically sterile water.

-

Preparation of Microdilution Plates: Aseptically dispense serial twofold dilutions of the amikacin stock solution into 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well is typically 100 µL. The concentration range tested for amikacin usually spans from 0.25 to 64 µg/mL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of amikacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

Detailed Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a confluent lawn of growth.

-

Application of Antibiotic Disks: Aseptically apply a 30 µg amikacin disk to the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition around the amikacin disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the CLSI.

Visualizations

Mechanism of Action of Amikacin

Caption: Mechanism of action of amikacin leading to bacterial cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining amikacin susceptibility.

References

- 1. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Ceftolozane/Tazobactam Activity Against Drug-Resistant Pseudomonas aeruginosa and Enterobacterales Causing Healthcare-Associated Infections in Eight Asian Countries: Report from an Antimicrobial Surveillance Program (2016-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Gauntlet: An In-depth Technical Guide to Amikacin Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to Amikacin, a critical aminoglycoside antibiotic. Understanding these multifaceted strategies of resistance is paramount for the development of novel therapeutics and for preserving the efficacy of this last-resort antibiotic. This document details the biochemical pathways of resistance, presents quantitative data on resistance levels, outlines key experimental protocols for studying these mechanisms, and provides visual representations of the core processes.

Core Mechanisms of Amikacin Resistance

Bacteria have evolved three primary strategies to counteract the antimicrobial action of Amikacin:

-

Enzymatic Modification: This is the most prevalent mechanism of resistance to aminoglycosides.[1][2] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the Amikacin molecule, preventing it from binding to its ribosomal target.[3][4][5] These enzymes are broadly classified into three families:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the amikacin molecule.[1][2] The most clinically significant enzyme for amikacin resistance is the aminoglycoside 6′-N-acetyltransferase type Ib, AAC(6′)-Ib.[3][4][5]

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic.

-

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide (usually adenyl group from ATP) to a hydroxyl group of the aminoglycoside.

-

-

Target Site Alteration: This mechanism involves the modification of the bacterial ribosome, the target of Amikacin. Amikacin binds to the 16S rRNA within the 30S ribosomal subunit, leading to inhibition of protein synthesis.[6] Bacteria can acquire resistance by producing 16S rRNA methyltransferases. These enzymes add a methyl group to specific nucleotides in the 16S rRNA, most notably at positions G1405 or A1408.[6][7][8][9][10] This methylation event sterically hinders the binding of Amikacin to the ribosome, rendering the antibiotic ineffective.[7][11] This mechanism often confers high-level resistance to a broad range of aminoglycosides.[8][10][12]

-

Efflux Pumps: Bacteria can actively expel Amikacin from the cell using multidrug efflux pumps.[5][13][14][15] These are transport proteins located in the bacterial cell membrane that recognize and pump out a wide variety of toxic compounds, including antibiotics.[5][14][15] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role. The AcrD pump in Escherichia coli, as part of the AcrAD-TolC complex, has been shown to be involved in the efflux of aminoglycosides, contributing to intrinsic and acquired resistance.[16][17]

Quantitative Data on Amikacin Resistance

The level of resistance conferred by these mechanisms can vary significantly. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antibiotic resistance, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Resistance Mechanism | Gene/Enzyme | Organism | Amikacin MIC (µg/mL) | Reference |

| Enzymatic Modification | aac(6')-Ib | A. baumannii | 16 | [18] |

| aac(6')-Ib | K. pneumoniae | >512 | [19] | |

| Target Site Alteration | rmtF | K. pneumoniae | >256 | [20] |

| armA | K. pneumoniae | >256 | [9] | |

| Efflux Pump (overexpression) | acrD deletion mutant | E. coli | 2-8 fold decrease compared to parent | [10] |

Correlation of AAC(6')-Ib Concentration with Amikacin Resistance

Research has shown a direct correlation between the intracellular concentration of the AAC(6')-Ib enzyme and the level of amikacin resistance, up to a certain saturation point.

| AAC(6')-Ib Copies per Cell | Amikacin IC50 (µg/mL) |

| ~0 | ~0 |

| ~10,000 | ~105 |

| ~70,000 | ~135 |

| ~92,000 (native level) | ~135 |

IC50: Inhibitory concentration at which 50% of maximal culture density is observed.[21][22][23]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of amikacin that inhibits the visible growth of a bacterial isolate.[16][24][25][26][27]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Amikacin stock solution

-

Sterile pipette tips and multichannel pipettor

-

Incubator (37°C)

-

Plate reader (optional, for OD600 measurement)

Procedure:

-

Prepare Amikacin Dilutions: Prepare a serial two-fold dilution of amikacin in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.25 to 512 µg/mL.

-

Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate the Plate: Add 50 µL of the bacterial inoculum to each well containing the amikacin dilutions, as well as to a growth control well (containing only CAMHB and bacteria). A sterility control well (containing only CAMHB) should also be included.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of amikacin at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Aminoglycoside Acetyltransferase (AAC) Enzymatic Assay

This spectrophotometric assay measures the activity of AAC enzymes by detecting the release of Coenzyme A (CoA) during the acetylation of amikacin.[14][28][29][30]

Materials:

-

Purified AAC enzyme or cell lysate containing the enzyme

-

Amikacin solution

-

Acetyl-CoA

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTDP)

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, DTNB (or DTDP), and amikacin at various concentrations.

-

Initiate Reaction: Add acetyl-CoA to the mixture, followed by the purified enzyme or cell lysate to initiate the reaction.

-

Monitor Absorbance: Immediately monitor the increase in absorbance at 412 nm (for DTNB) or 324 nm (for DTDP) over time. The rate of increase in absorbance is proportional to the rate of CoA release and thus to the enzyme activity.

-

Calculate Kinetic Parameters: From the initial reaction rates at different amikacin concentrations, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression levels of amikacin resistance genes.[31][32][33][34][35]

Materials:

-

Bacterial cells grown under desired conditions

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR instrument

-

Primers specific for the target resistance gene (e.g., aac(6')-Ib, rmtF) and a housekeeping gene (for normalization)

-

SYBR Green or probe-based qPCR master mix

Procedure:

-

RNA Extraction: Extract total RNA from the bacterial cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the target and housekeeping genes, and the qPCR master mix.

-

Data Analysis: The qPCR instrument will monitor the fluorescence signal in real-time. The cycle threshold (Ct) values are used to determine the relative expression of the target gene, which is normalized to the expression of the housekeeping gene.

Visualizing the Mechanisms of Resistance

Enzymatic Modification of Amikacin

Caption: Enzymatic inactivation of Amikacin by an Aminoglycoside Modifying Enzyme.

Target Site Alteration by 16S rRNA Methylation

Caption: 16S rRNA methylation prevents Amikacin from binding to its ribosomal target.

Amikacin Efflux by the AcrAD-TolC Pump

Caption: The AcrAD-TolC efflux pump actively transports Amikacin out of the bacterial cell.

Conclusion

Amikacin resistance in bacteria is a complex and evolving challenge driven by enzymatic drug inactivation, target modification, and active efflux. A thorough understanding of these mechanisms, supported by robust experimental investigation, is crucial for the development of effective countermeasures. This guide provides a foundational resource for researchers and drug development professionals, offering insights into the molecular basis of resistance and practical guidance for its study in the laboratory. The continued surveillance of resistance mechanisms and the pursuit of novel therapeutic strategies, such as the development of AME inhibitors or efflux pump inhibitors, are essential to prolong the clinical utility of amikacin and other vital aminoglycoside antibiotics.

References

- 1. Role of 16S ribosomal RNA methylations in translation initiation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene–Gene Interactions Reduce Aminoglycoside Susceptibility of Pseudomonas aeruginosa through Efflux Pump-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 7. Aminoglycoside resistance by ArmA-mediated ribosomal 16S methylation in human bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]

- 9. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of 16S ribosomal RNA methylations in translation initiation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Identification and characterization of a novel 6′-N-aminoglycoside acetyltransferase AAC(6′)-Va from a clinical isolate of Aeromonas hydrophila [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. The ins and outs of RND efflux pumps in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aminoglycoside-resistance gene signatures are predictive of aminoglycoside MICs for carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dynamics and quantitative contribution of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] to amikacin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dynamics and quantitative contribution of the aminoglycoside 6'- N-acetyltransferase type Ib [AAC(6')-Ib] to amikacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. protocols.io [protocols.io]

- 28. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 30. uknowledge.uky.edu [uknowledge.uky.edu]

- 31. mdpi.com [mdpi.com]

- 32. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. qiagen.com [qiagen.com]

- 35. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]

Amikacin Hydrate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of amikacin hydrate. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's behavior and therapeutic action.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a crucial therapeutic agent for treating serious bacterial infections caused by multidrug-resistant Gram-negative bacteria, particularly those resistant to other aminoglycosides like gentamicin and tobramycin.[1][3] Its clinical utility is rooted in its broad spectrum of activity and favorable pharmacokinetic profile.[3][4] This guide delves into the core principles of amikacin's pharmacokinetics (PK) and pharmacodynamics (PD), providing a foundation for further research and development.

Pharmacokinetics: The Journey of Amikacin in the Body

The pharmacokinetic profile of amikacin, like other aminoglycosides, is characterized by its concentration-dependent bactericidal activity.[5] Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental to optimizing dosing regimens and minimizing toxicity.

Absorption

Amikacin is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally, primarily through intravenous (IV) or intramuscular (IM) injections.[1][6] Following IM administration, amikacin is rapidly absorbed, reaching peak plasma concentrations within 45 minutes to 2 hours.[1] After a single 7.5 mg/kg IM dose in adults with normal renal function, peak plasma concentrations of 17-25 µg/mL are achieved.[1] Following a 1-hour IV infusion of the same dose, peak plasma concentrations average 38 µg/mL immediately after the infusion.[1]

Distribution

Amikacin is widely distributed into extracellular fluids and various body tissues, including the kidneys, liver, and lungs.[7][8] It also distributes into bile, sputum, bronchial secretions, and interstitial, pleural, and synovial fluids.[1] The apparent volume of distribution in healthy adults is approximately 18.1% to 28% of body weight.[1][9] Protein binding of amikacin in serum is low, at ≤ 10%.[1]

Metabolism